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molecular formula C8H10N2O4 B1344980 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 81303-65-3

4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1344980
M. Wt: 198.18 g/mol
InChI Key: INIPCPYOESSJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017604B2

Procedure details

(This compound was prepared in close analogy to the method of Perez et al., Spanish patent appl. ES 493-459.) 2-Methyl-2H-pyrazole-3,4-dicarboxylic acid diethyl ester (2.06 g, 9.1 mmol) was suspended in a NaOH solution (0.5M in water, 20 ml, 10 mmol) and heated to reflux (30 min). If the conversion was incomplete after this time, as indicated by HPLC control, small amounts of NaOH were added in 30 min intervals. The reaction mixture was cooled, and HCl was added, and stirred for an additional 30 min (r.t.). The precipitate was filtered, washed (water, small amount) and dried under vacuum. The title compound was obtained as a white solid (1.27 g, 70%), and was used in the next step without further purification. MS (m/e)=198 [M+H+].
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
70%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]([CH3:16])[N:8]=[CH:9][C:10]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[O:5])C.[OH-].[Na+].Cl>>[CH2:14]([O:13][C:11]([C:10]1[CH:9]=[N:8][N:7]([CH3:16])[C:6]=1[C:4]([OH:5])=[O:3])=[O:12])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
C(C)OC(=O)C=1N(N=CC1C(=O)OCC)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an additional 30 min (r.t.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(This compound was prepared in close analogy to the method of Perez et al., Spanish patent appl
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (30 min)
Duration
30 min
ADDITION
Type
ADDITION
Details
were added in 30 min intervals
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed (water, small amount)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N(N=C1)C)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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